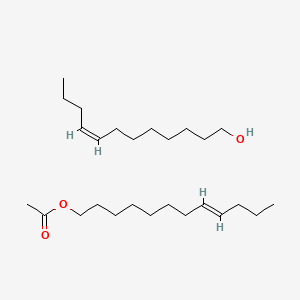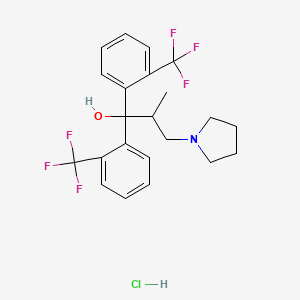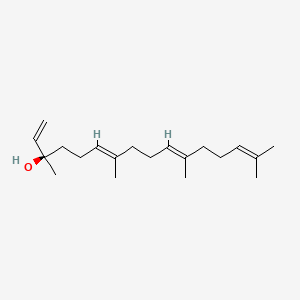
(-)-Geranyllinalool
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Geranyllinalool is a naturally occurring sesquiterpene alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Geranyllinalool typically involves the use of geraniol and linalool as starting materials. One common method is the acid-catalyzed cyclization of geraniol, followed by reduction to yield this compound. Another approach involves the use of linalool in a similar cyclization reaction.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including microbial fermentation and enzymatic processes. These methods are preferred due to their sustainability and ability to produce high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: (-)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form geranyl acetate and other oxygenated derivatives.
Reduction: Reduction reactions can yield different alcohols and hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include geranyl acetate, various alcohols, and substituted derivatives, which have diverse applications in the fragrance and pharmaceutical industries.
Scientific Research Applications
Chemistry: In chemistry, (-)-Geranyllinalool is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, research has focused on its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent. Studies have also explored its role in modulating immune responses.
Industry: Industrially, this compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (-)-Geranyllinalool involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, reducing inflammation and pain.
Molecular Targets and Pathways:
Microbial Cell Membranes: Disruption of membrane integrity.
Inflammatory Pathways: Inhibition of cyclooxygenase and lipoxygenase enzymes.
Comparison with Similar Compounds
Geraniol: Another sesquiterpene alcohol with similar aromatic properties.
Linalool: A monoterpene alcohol with a floral scent, used in similar applications.
Nerol: An isomer of geraniol with comparable chemical properties.
Uniqueness: (-)-Geranyllinalool is unique due to its specific stereochemistry, which imparts distinct biological activities and olfactory properties. Its combination of antimicrobial and anti-inflammatory effects, along with its pleasant aroma, makes it a versatile compound in various fields.
Properties
CAS No. |
17430-10-3 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3R,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m0/s1 |
InChI Key |
IQDXAJNQKSIPGB-PRFTWSQHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@](C)(C=C)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



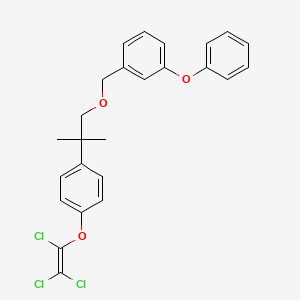
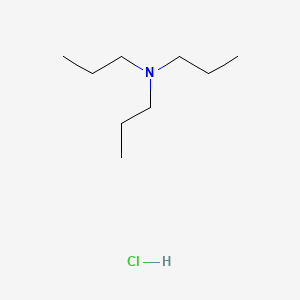
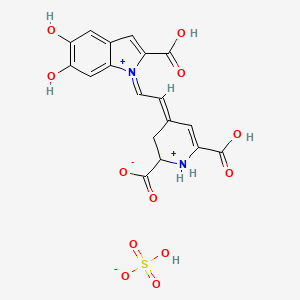
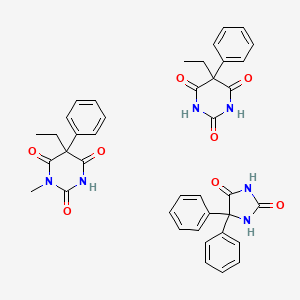


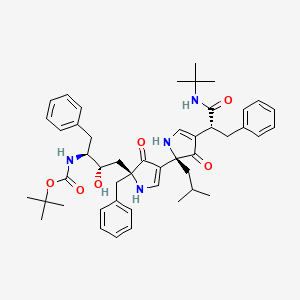

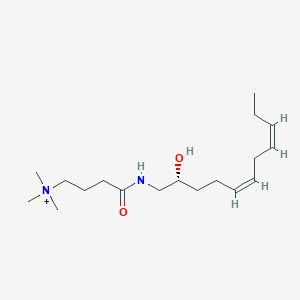

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
